Mesyl Salvinorin B

Vue d'ensemble

Description

Le Salvinorin B Mesylate est un dérivé synthétique du Salvinorin B, qui est lui-même un composé naturel présent dans la plante Salvia divinorum. Ce composé est connu pour son agonisme puissant et sélectif du récepteur kappa-opioïde (KOR), ce qui en fait un sujet d'intérêt dans la recherche pharmacologique . Le Salvinorin B Mesylate est plus puissant que le Salvinorin A, un autre composé bien connu de la même plante .

Méthodes De Préparation

La synthèse du Salvinorin B Mesylate implique plusieurs étapes :

Matière de départ : La synthèse commence avec le Salvinorin B, qui peut être obtenu par méthanolyse du Salvinorin A en milieu basique.

Mesylation : Le Salvinorin B est ensuite traité avec du chlorure de méthanesulfonyle pour introduire le groupe mésylate en position C-2.

Conditions de réaction : La réaction nécessite généralement des conditions anhydres et une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique produit au cours de la réaction.

Analyse Des Réactions Chimiques

Le Salvinorin B Mesylate subit diverses réactions chimiques, notamment :

Substitution : Le groupe mésylate peut être substitué par d'autres groupes fonctionnels pour créer des analogues aux propriétés différentes.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions sont généralement des analogues du Salvinorin B Mesylate avec des profils pharmacologiques modifiés .

4. Applications de la recherche scientifique

Le Salvinorin B Mesylate a plusieurs applications dans la recherche scientifique :

Pharmacologie : Il est utilisé pour étudier le récepteur kappa-opioïde et son rôle dans la douleur, la dépendance et les troubles de l'humeur.

Développement de médicaments : Le Salvinorin B Mesylate sert de composé de tête pour développer de nouveaux analgésiques et des médicaments anti-dépendance.

Études comportementales : Il est utilisé chez les modèles animaux pour étudier les effets comportementaux des agonistes du récepteur kappa-opioïde.

5. Mécanisme d'action

Le Salvinorin B Mesylate exerce ses effets principalement par l'activation du récepteur kappa-opioïde (KOR). Ce récepteur est un récepteur couplé aux protéines G qui module la douleur, l'humeur et les comportements addictifs . Lorsqu'il se lie au KOR, le Salvinorin B Mesylate active des voies de signalisation intracellulaires impliquant les protéines G et les bêta-arrestines . Cette activation entraîne des modifications de la libération de neurotransmetteurs et de l'activité neuronale, ce qui entraîne ses effets pharmacologiques .

Applications De Recherche Scientifique

Remyelination in Multiple Sclerosis

Recent studies have highlighted the potential of Mesyl Salvinorin B in promoting remyelination, particularly in the context of multiple sclerosis (MS). A study demonstrated that this compound effectively reduced disease severity in preclinical models of MS by acting through kappa opioid receptors (KOR). It was shown to decrease immune cell infiltration and increase myelin levels in the central nervous system. The administration of this compound led to an increase in mature oligodendrocytes and enhanced myelin thickness in affected areas .

Key Findings:

- Models Used: Experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination models.

- Dosage: Effective at doses of 0.1–0.3 mg/kg.

- Outcomes: Increased recovery rates and improved myelination compared to traditional KOR agonists like U50,488.

Cocaine Addiction Treatment

This compound has been investigated for its potential as an anti-addiction agent, particularly for cocaine dependence. In animal studies, it was found to reduce cocaine-seeking behavior and modulate dopamine transporter function without the adverse effects typically associated with KOR agonists, such as sedation or dysphoria .

Study Highlights:

- Methodology: Self-administration models were used to assess the impact on cocaine-seeking behavior.

- Results: this compound significantly decreased voluntary alcohol intake in mice after chronic exposure, indicating its specificity for addictive substances .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Study Focus | Key Findings | Dosage/Methodology |

|---|---|---|---|

| Neurology | Remyelination in MS | Reduced disease severity; increased myelin | 0.1–0.3 mg/kg EAE model |

| Addiction | Cocaine and alcohol dependence | Decreased drug-seeking behavior | Self-administration model |

| Cancer | Anticancer potential | Cytotoxic activity observed in related compounds | Needs further exploration |

Mécanisme D'action

Salvinorin B Mesylate exerts its effects primarily through the activation of the kappa-opioid receptor (KOR). This receptor is a G protein-coupled receptor that modulates pain, mood, and addictive behaviors . Upon binding to KOR, Salvinorin B Mesylate activates intracellular signaling pathways involving G proteins and beta-arrestins . This activation leads to changes in neurotransmitter release and neuronal activity, resulting in its pharmacological effects .

Comparaison Avec Des Composés Similaires

Le Salvinorin B Mesylate est unique parmi les agonistes du récepteur kappa-opioïde en raison de sa forte puissance et de sa sélectivité . Des composés similaires comprennent :

Salvinorin A : Le composé parent, connu pour ses propriétés hallucinogènes et son agonisme du KOR.

EOM-Sal B et MOM-Sal B : Des dérivés synthétiques du Salvinorin B qui ont montré qu'ils produisaient des effets similaires chez les modèles animaux.

Le Salvinorin B Mesylate se distingue par sa puissance accrue et sa durée d'action plus longue par rapport à ces composés similaires .

Activité Biologique

Mesyl Salvinorin B (MSB) is a synthetic derivative of salvinorin A, a naturally occurring compound from the plant Salvia divinorum. MSB has garnered attention for its unique pharmacological properties, particularly its selective activity at kappa-opioid receptors (KOP-r). This article explores the biological activity of MSB, detailing its effects on behavior, potential therapeutic applications, and comparative studies with other compounds.

Overview of this compound

- Chemical Structure : this compound is characterized by its ability to act as a full agonist at KOP-r, exhibiting improved pharmacokinetic properties compared to salvinorin A. Its longer duration of action and reduced side effects make it an attractive candidate for further research in addiction and pain management.

- Mechanism of Action : MSB selectively activates KOP-r pathways, leading to various physiological effects without the typical adverse reactions associated with traditional KOP-r agonists such as sedation and dysphoria.

1. Kappa-Opioid Receptor Agonism

MSB has been shown to be a potent and selective KOP-r agonist with an EC50 value of approximately 11.8 nM. It is notable for its ability to induce neuronal hyperpolarization and modify behaviors related to locomotion and feeding in mouse models expressing KOP-r .

2. Behavioral Effects

Research indicates that MSB can attenuate behavioral sensitization to cocaine in rodent models, demonstrating fewer aversive side effects compared to salvinorin A. This property highlights its potential for treating substance use disorders .

Table 1: Summary of Behavioral Effects of this compound

3. Comparative Studies

In comparative studies, MSB has shown a favorable profile relative to other KOP-r agonists:

- Efficacy : While MSB exhibits lower efficacy in thermal antinociception tests than both U50488 and salvinorin A, it demonstrates a unique ability to modulate addictive behaviors without significant sedation or anhedonia .

- Duration of Action : MSB's resistance to rapid metabolism allows for longer-lasting effects compared to salvinorin A, making it a candidate for chronic treatment scenarios in addiction .

Case Study 1: Anti-Addictive Properties

In a study examining the effects of MSB on alcohol consumption, both male and female mice were subjected to an alcohol deprivation effect (ADE) model. Results indicated that administration of MSB at doses of 3 mg/kg significantly reduced alcohol intake during relapse sessions compared to vehicle controls, suggesting its potential utility in treating alcohol use disorders .

Case Study 2: Cocaine-Seeking Behavior

Another study investigated the role of MSB in modulating cocaine-seeking behavior in rats. The findings demonstrated that acute administration of MSB effectively reduced cocaine-seeking responses while maintaining a low incidence of adverse side effects typically associated with KOP-r activation .

Propriétés

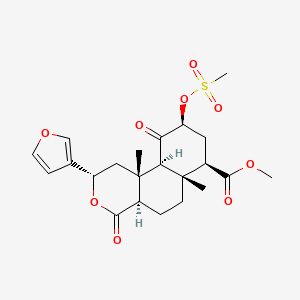

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-methylsulfonyloxy-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O9S/c1-21-7-5-13-20(25)30-16(12-6-8-29-11-12)10-22(13,2)18(21)17(23)15(31-32(4,26)27)9-14(21)19(24)28-3/h6,8,11,13-16,18H,5,7,9-10H2,1-4H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQCLBRBPPZECE-VOVNARLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.